molecular formula C12H9Cl3O2 B12611647 2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol CAS No. 918967-81-4

2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol

Cat. No.: B12611647
CAS No.: 918967-81-4
M. Wt: 291.6 g/mol
InChI Key: LNMZGCPAZNPWRJ-UHFFFAOYSA-N
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Description

2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol is a polychlorinated biphenyl (PCB) derivative featuring a biphenyl backbone substituted with three chlorine atoms at positions 2, 4', and 5, along with dihydroxy groups at positions 3 and 2. This compound combines structural features of both PCBs (known for environmental persistence and toxicity) and phenolic diols (associated with hydrogen bonding and biological activity).

Key structural characteristics:

  • Chlorination pattern: Trichloro substitution at 2, 4', and 5 positions.
  • Functional groups: Two hydroxyl groups at 3 and 4 positions, forming a dihydro-diol moiety.

Properties

CAS No.

918967-81-4

Molecular Formula

C12H9Cl3O2

Molecular Weight

291.6 g/mol

IUPAC Name

3,6-dichloro-4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C12H9Cl3O2/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5,11-12,16-17H

InChI Key

LNMZGCPAZNPWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(C(C(=C2)Cl)O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the Friedel-Crafts acylation of biphenyl with trichloroacetyl chloride, followed by reduction and hydroxylation . The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and catalysts to ensure high yield and purity. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl groups at the desired positions.

Chemical Reactions Analysis

Types of Reactions

2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove chlorine atoms or hydroxyl groups.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyl derivatives.

Scientific Research Applications

Environmental Applications

1. Environmental Monitoring and Remediation

  • PCBs like 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol are significant environmental pollutants due to their persistence and bioaccumulation in ecosystems. Research has focused on developing methods to monitor PCB levels in soil and water. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for detection and quantification.
  • Bioremediation strategies are being explored to degrade PCBs using microbial communities capable of metabolizing these compounds. Studies have shown that certain bacteria can transform PCBs into less harmful substances through anaerobic and aerobic processes .

Medicinal Chemistry Applications

2. Pharmacological Research

  • Compounds related to 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol have been investigated for their potential biological activities. Some studies suggest that derivatives of PCBs may exhibit anti-inflammatory and anticancer properties due to their ability to interact with cellular signaling pathways .
  • Research into the structure-activity relationship (SAR) of PCB derivatives has revealed that modifications can enhance their efficacy as therapeutic agents. For instance, certain chlorinated biphenyls have shown promise in inhibiting tumor growth in preclinical models .

Industrial Applications

3. Use in Agriculture

  • 2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol has been explored for use in agrochemical formulations. It can act as an active ingredient in herbicides due to its ability to disrupt plant growth processes .
  • Formulations based on this compound have been developed to improve weed control efficacy while minimizing environmental impact through targeted application methods .

Case Studies

Study Focus Findings
Székely et al. (2008)BiodegradationIdentified bacterial strains capable of degrading PCBs effectively under anaerobic conditions.
NIST WebBook (2000)Chemical PropertiesProvided comprehensive data on the molecular structure and properties of 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol for further research applications .
PMC7145827 (2020)Pharmacological ActivityInvestigated the anticancer potential of PCB derivatives; some showed significant inhibition of cancer cell lines .

Mechanism of Action

The mechanism by which 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Chlorinated Biphenyls (PCBs)

PCBs are well-studied environmental contaminants. The target compound shares structural similarities with higher-chlorinated PCBs but differs in the number and position of chlorine atoms and the presence of diol groups.

Compound Name Chlorine Substitution Functional Groups Key Properties/Applications References
2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol 2, 4', 5 Diol (3,4) Potential polymer precursor; unstudied toxicity
PCB-148 (2,2',3,4',5,6'-hexachlorobiphenyl) 6 chlorines None High environmental persistence; endocrine disruption
PCB-009 (2,4'-dichlorobiphenyl) 2 chlorines None Moderate toxicity; used in dielectric fluids

Key Differences :

  • Chlorine count : The target compound’s trichloro substitution may reduce bioaccumulation compared to hexachloro PCBs like PCB-148 but increase reactivity compared to dichloro PCBs .
Biphenyl Diol Derivatives

Diol-containing biphenyls are explored for bioactive and material applications.

Compound Name Substituents Key Properties/Applications References
Honokiol (3',5-di-(2-propenyl)-biphenyl-2,4'-diol) Propenyl groups; diol at 2,4' Anticancer, anti-inflammatory via PI3K/Akt/mTOR inhibition
(S)-6,6′-Bis(biphenyl-4-yl)-spirobiindene-7,7′-diol Bis-biphenyl; spirobiindene Chiral material for asymmetric catalysis
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol Hydroxymethyl; diol at 3,4 Intermediate for drug synthesis

Key Differences :

  • Substituent effects: The target compound’s chlorine atoms may confer electrophilic reactivity, contrasting with Honokiol’s propenyl groups, which enhance lipid solubility and membrane interaction .
  • Applications: Unlike spirobiindene diols (used in catalysis), the target compound’s diol groups could enable crosslinking in polymers, similar to 2,2’-bis(p-carboxyphenoxy)biphenyl derivatives .
Nitro- and Hydroxy-Substituted Biphenyls

Functional group diversity influences electronic properties and bioactivity.

Compound Name Substituents Key Properties/Applications References
[1,1'-Biphenyl]-3,4'-diol, 5-fluoro-3'-nitro Fluoro; nitro; diol at 3,4' Unstudied; nitro group suggests potential as a kinase inhibitor
3,4',5-Tri-tert-butylbiphenyl-4-ol tert-Butyl; hydroxyl at 4 Antioxidant; steric hindrance reduces reactivity

Key Differences :

  • Electron-withdrawing groups : The target compound’s chlorine atoms may deactivate the aromatic ring compared to nitro groups, altering redox behavior .
  • Steric effects : tert-Butyl groups in tri-substituted biphenylols hinder reactivity, whereas chlorine atoms in the target compound may direct electrophilic substitution .

Biological Activity

2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol, commonly known as a derivative of polychlorinated biphenyls (PCBs), is a compound of significant interest due to its biological activity and environmental implications. This article reviews the biological effects of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula: C₁₂H₇Cl₃
  • Molecular Weight: 257.543 g/mol
  • CAS Registry Number: 16606-02-3
  • IUPAC Name: 2,4',5-trichloro-1,1'-biphenyl

Biological Activity Overview

The biological activity of 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol primarily revolves around its interactions with cellular mechanisms and its potential toxicological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Endocrine Disruption: PCBs are known endocrine disruptors that can interfere with hormone signaling pathways. This disruption can lead to various health issues including reproductive and developmental problems.
  • Cytotoxicity: Studies have shown that exposure to this compound can induce cytotoxic effects in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Carcinogenic Potential: There is evidence suggesting that certain PCB congeners may have carcinogenic properties. The compound's structure allows it to interact with cellular receptors involved in cell proliferation and apoptosis.

Toxicity Profiles

The toxicity of 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol has been evaluated in various studies:

Study ReferenceTest SystemFindings
Human fibroblastsInduced cytotoxicity at concentrations above 10 µg/ml.
Cancer cell linesExhibited growth inhibition in resistant and sensitive cancer models.
Animal modelsDemonstrated significant toxicity at higher doses with observable organ damage.

Case Studies

Several case studies highlight the biological implications of exposure to this compound:

  • Case Study on Endocrine Disruption:
    • A study investigated the effects of PCB exposure on reproductive health in animal models. Results indicated alterations in hormone levels and reproductive organ development.
  • In Vitro Studies:
    • In vitro assays revealed that 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol significantly affected cell viability in various cancer cell lines (e.g., A549 and Hs683), showcasing its potential as an anti-cancer agent under certain conditions.
  • Environmental Impact Assessment:
    • Research assessing the environmental persistence of PCBs showed that this compound accumulates in aquatic ecosystems, leading to bioaccumulation in fish and subsequent exposure to humans through the food chain.

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